molecular formula C18H24NO4- B14185890 (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate CAS No. 918437-72-6

(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate

Cat. No.: B14185890
CAS No.: 918437-72-6
M. Wt: 318.4 g/mol
InChI Key: QTEPCJLGHYFNCF-GOSISDBHSA-M
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Description

(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of the benzyl group and the 3,3-dimethylbutoxycarbonyl group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the 3,3-Dimethylbutoxycarbonyl Group: This step involves the esterification of the azetidine ring with 3,3-dimethylbutoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate: Unique due to its specific substituents and azetidine ring structure.

    Azetidine-2-carboxylate: Lacks the benzyl and 3,3-dimethylbutoxycarbonyl groups.

    Benzyl azetidine: Contains the benzyl group but lacks the 3,3-dimethylbutoxycarbonyl group.

Uniqueness

This compound is unique due to the combination of its azetidine ring, benzyl group, and 3,3-dimethylbutoxycarbonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

918437-72-6

Molecular Formula

C18H24NO4-

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)azetidine-2-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)10-12-23-16(22)19-11-9-18(19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)/p-1/t18-/m1/s1

InChI Key

QTEPCJLGHYFNCF-GOSISDBHSA-M

Isomeric SMILES

CC(C)(C)CCOC(=O)N1CC[C@@]1(CC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)CCOC(=O)N1CCC1(CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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